molecular formula C8H6ClN3O B1280579 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine CAS No. 76006-04-7

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Cat. No. B1280579
CAS RN: 76006-04-7
M. Wt: 195.6 g/mol
InChI Key: MBQYZUMHHMYCBJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a compound that can be categorized within the family of pyrazolo[3,4-c]pyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound itself is not explicitly synthesized or analyzed in the provided papers, but the methods and structures described can be related to its synthesis and properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, which are structurally related to 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, has been achieved through a cross-dehydrogenative coupling reaction. This reaction involves β-ketoesters and β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Although the exact synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is not detailed, the methods described could potentially be adapted for its synthesis by incorporating a chloro-substituent at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyrazole-derived ligands has been studied, and the crystal structures of various metal complexes with these ligands have been determined . The ligand , 3-amino-4-acetyl-5-methylpyrazole, shares some structural features with 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, such as the acetyl group and the pyrazole moiety. The crystal structures of the metal complexes provide insights into how the ligand coordinates with metals, which could be relevant for understanding the coordination chemistry of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. However, the synthesis paper implies that pyrazolo[3,4-c]pyridine derivatives could undergo similar cross-dehydrogenative coupling reactions, which might be applicable to 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine for functionalization or further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are not directly reported in the provided papers. However, the general physicochemical characteristics of the pyrazole-derived ligands and their metal complexes have been described . These include observations from IR and 1H NMR spectra, which are consistent with the molecular structures determined by X-ray analysis. Such spectroscopic data can be valuable for inferring the properties of related compounds like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Scientific Research Applications

  • Medicinal Chemistry : Pyridine-based compounds, which include pyrazolopyridines, are used in the synthesis of a wide range of drug candidates approved by the FDA . They have been consistently incorporated in a diverse range of drug candidates .

  • Material Science : Heterocyclic compounds like “1-Acetyl-5-chloropyrazolo[3,4-c]pyridine” can be used in material science for the synthesis of new materials .

  • Chemical Synthesis : These compounds can be used as building blocks in chemical synthesis, contributing to the creation of a wide range of other compounds .

  • Analytical Chemistry : In analytical chemistry, heterocyclic compounds can be used as reagents in chemical reactions .

  • Pharmaceuticals and Agrochemicals : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

  • Enzymatic Reactions : Prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(5-chloropyrazolo[3,4-c]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYZUMHHMYCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506255
Record name 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

CAS RN

76006-04-7
Record name 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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